molecular formula C5H4Cl2N2O2 B1589950 4-Chloro-3-nitropyridine hydrochloride CAS No. 54079-68-4

4-Chloro-3-nitropyridine hydrochloride

Cat. No.: B1589950
CAS No.: 54079-68-4
M. Wt: 195 g/mol
InChI Key: YTPDMOPPRVGKEW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H3ClN2O2·HCl. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Nitropyridines, a class of compounds to which 4-Chloro-3-nitropyridine hydrochloride belongs, are known to participate in various biochemical reactions

Cellular Effects

Safety data sheets indicate that it may cause respiratory irritation , suggesting that it could potentially influence cell function.

Molecular Mechanism

Nitropyridines are known to undergo reactions that are not typical electrophilic aromatic substitutions, but rather involve a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is recommended to store the compound at -20°C , suggesting that it may degrade at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitropyridine hydrochloride typically involves the nitration of 4-chloropyridine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-nitropyridine hydrochloride is unique due to its specific combination of a chlorine atom and a nitro group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPDMOPPRVGKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482118
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54079-68-4
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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